

Technical Guide: Physicochemical Properties of 2,4-Dichloro-6-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-6-methylbenzonitrile

Cat. No.: B067412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,4-Dichloro-6-methylbenzonitrile**, a substituted aromatic nitrile. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who require detailed information on this compound for their work. The guide presents quantitative data in a structured format, details relevant experimental protocols, and includes a workflow diagram for the determination of these properties.

Chemical Identity

Identifier	Value
IUPAC Name	2,4-Dichloro-6-methylbenzonitrile
CAS Number	175277-98-2 [1] [2] [3] [4]
Molecular Formula	C ₈ H ₅ Cl ₂ N [3] [4]
Synonyms	4,6-Dichloro-o-tolunitrile [3]

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-Dichloro-6-methylbenzonitrile** is presented below.

Property	Value	Source
Molecular Weight	186.04 g/mol	[5]
Melting Point	75 - 78 °C	[2]
	72.0 - 82.0 °C	[6] [7]
Boiling Point	287 °C at 760 mmHg	[1]
Flash Point	124.1 °C	[1]
Refractive Index	1.572	[1]
Solubility	No data available	
Density	No data available	
Vapor Pressure	No data available	

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of solid organic compounds like **2,4-Dichloro-6-methylbenzonitrile**.

Melting Point Determination

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.[\[8\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[\[9\]](#)
- Mortar and pestle (for sample pulverization)

- Spatula

Procedure:

- Ensure the sample of **2,4-Dichloro-6-methylbenzonitrile** is a fine, dry powder. If necessary, pulverize the crystals using a mortar and pestle.[9]
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[8]
- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[9][10]
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rapid rate to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first liquid droplet appears (the beginning of the melting range).
- Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
- For purity assessment, a mixed melting point can be performed by mixing the sample with a known standard. A depression or broadening of the melting range indicates the presence of impurities.[10]

Boiling Point Determination (for liquids, provided for context)

While **2,4-Dichloro-6-methylbenzonitrile** is a solid at room temperature, the determination of its boiling point would require it to be in a liquid state. The Thiele tube method is a common and effective technique for this purpose.

Apparatus:

- Thiele tube[11]
- Thermometer
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Heat-resistant mineral oil
- Bunsen burner or other heat source

Procedure:

- Fill the Thiele tube with mineral oil to a level above the side-arm junction.
- Place a small amount of the liquid sample into the small test tube.
- Invert the capillary tube (sealed end up) and place it into the sample in the test tube.
- Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube with a small flame.[11]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed.
- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12]

Solubility Determination

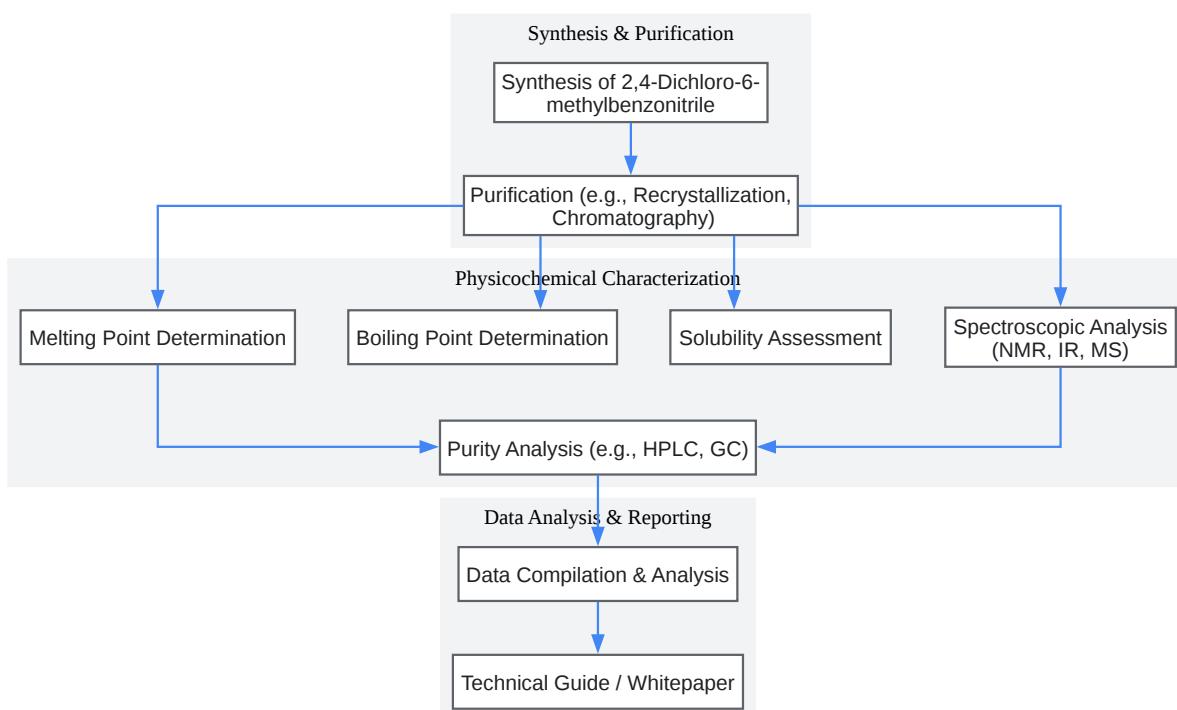
Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulations, and biological assays.

Apparatus:

- Test tubes with stoppers
- Vortex mixer or shaker
- Analytical balance
- Graduated pipettes

Procedure for Qualitative Solubility:

- Place a small, accurately weighed amount of **2,4-Dichloro-6-methylbenzonitrile** (e.g., 10 mg) into a series of test tubes.
- To each tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).
- Stopper the test tubes and shake or vortex them vigorously for a set period (e.g., 1-2 minutes).
- Visually inspect the tubes for the complete dissolution of the solid. If the solid dissolves, the compound is considered soluble in that solvent at that concentration.


Procedure for Quantitative Solubility:

- Prepare a saturated solution of **2,4-Dichloro-6-methylbenzonitrile** in the desired solvent by adding an excess amount of the solid to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Carefully separate the undissolved solid from the solution by filtration or centrifugation.

- Accurately measure the concentration of the solute in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating a known volume of the solvent and weighing the residue.

Workflow and Visualization

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid organic compound like **2,4-Dichloro-6-methylbenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. molbase.com [molbase.com]
- 2. fishersci.be [fishersci.be]
- 3. pschemicals.com [pschemicals.com]
- 4. 2,4-Dichloro-6-methylbenzonitrile | 175277-98-2 [sigmaaldrich.com]
- 5. 175277-98-2|2,4-Dichloro-6-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 6. 2,4-Dichloro-6-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. 2,4-Dichloro-6-methylbenzonitrile, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Melting Point [wiredchemist.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jove.com [jove.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,4-Dichloro-6-methylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067412#physicochemical-properties-of-2-4-dichloro-6-methylbenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com